Phosphine oxide, tris(1-naphthalenylmethyl)-
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Overview
Description
Phosphine oxide, tris(1-naphthalenylmethyl)-, is an organophosphorus compound characterized by the presence of three 1-naphthalenylmethyl groups attached to a central phosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, tris(1-naphthalenylmethyl)-, typically involves the reaction of phosphine gas with 1-bromonaphthalene in the presence of a strong base such as sodium tert-butoxide in dimethyl sulfoxide (DMSO). This method allows for the formation of the target phosphine in moderate yields . Another approach involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to yield the desired phosphine oxide .
Industrial Production Methods
Industrial production methods for phosphine oxide, tris(1-naphthalenylmethyl)-, are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve higher yields and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, tris(1-naphthalenylmethyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The naphthalenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides with higher oxidation states, while substitution reactions can introduce a wide range of functional groups onto the naphthalenylmethyl moieties .
Scientific Research Applications
Phosphine oxide, tris(1-naphthalenylmethyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Materials Science: The compound is explored for its potential as a luminophore in the design of complexing agents for luminescent materials.
Biology and Medicine:
Mechanism of Action
The mechanism by which phosphine oxide, tris(1-naphthalenylmethyl)-, exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine oxide moiety acts as a Lewis base, donating electron density to metal centers and forming stable complexes. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but with phenyl groups instead of naphthalenylmethyl groups.
Tris(2-methyl-1-aziridinyl)phosphine oxide: Contains aziridinyl groups instead of naphthalenylmethyl groups.
Tris(hydroxymethyl)phosphine oxide: Features hydroxymethyl groups and is known for its flame-retardant properties.
Uniqueness
Phosphine oxide, tris(1-naphthalenylmethyl)-, is unique due to the presence of the bulky naphthalenylmethyl groups, which can influence its steric and electronic properties. This makes it distinct from other phosphine oxides and potentially useful in applications requiring specific coordination environments or steric hindrance .
Properties
CAS No. |
745809-61-4 |
---|---|
Molecular Formula |
C33H27OP |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-[bis(naphthalen-1-ylmethyl)phosphorylmethyl]naphthalene |
InChI |
InChI=1S/C33H27OP/c34-35(22-28-16-7-13-25-10-1-4-19-31(25)28,23-29-17-8-14-26-11-2-5-20-32(26)29)24-30-18-9-15-27-12-3-6-21-33(27)30/h1-21H,22-24H2 |
InChI Key |
MANBTKOZVQQELA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CP(=O)(CC3=CC=CC4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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